molecular formula C15H17ClN2O2 B11834466 Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- CAS No. 88350-49-6

Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-

Cat. No.: B11834466
CAS No.: 88350-49-6
M. Wt: 292.76 g/mol
InChI Key: KMSQREYIAMOKFY-UHFFFAOYSA-N
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Description

N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide typically involves the reaction of 5-chloroquinoline with butylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it induces apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is unique due to its specific substitution pattern and the presence of the butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

88350-49-6

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19)

InChI Key

KMSQREYIAMOKFY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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